molecular formula C12H12N2O B2578797 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2198306-35-1

3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine

Cat. No.: B2578797
CAS No.: 2198306-35-1
M. Wt: 200.241
InChI Key: JKHOCIIFQZFBNU-UHFFFAOYSA-N
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Description

Pyridine derivatives, such as 2-Methoxypyridine, are commonly used in the synthesis of various pharmaceuticals . They are typically clear, colorless to slightly yellow liquids .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using techniques like X-ray crystallography . The specific structure would depend on the exact derivative and its substituents .


Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura coupling reactions . The specific reactions would depend on the exact derivative and its substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary depending on their exact structure. For example, 2-Methoxypyridine is a clear, colorless to slightly yellow liquid . It has a boiling point of 280.3±35.0 °C and a density of 1.103±0.06 g/cm3 .

Scientific Research Applications

Photoreactions in Various Atmospheres

Research by Sugiyama et al. (1984) demonstrated that the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions leads to distinct photoreactions. Under oxygen, methoxylation occurs at the 3-position of the pyridine ring, while under nitrogen, both methoxylation and hydroxymethylation occur at the 2-position. This showcases the compound's varying reactivity based on the atmospheric conditions (Sugiyama, Kusano, Yagi, Itō, & Sugimori, 1984).

Applications in Solar Cell Technology

Wei et al. (2015) explored the use of pyridine-based co-adsorbents, including derivatives of 3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine, in dye-sensitized solar cells (DSSCs). They found that these co-adsorbents could enhance solar cell performance by improving absorption in the low wavelength region, suppressing charge recombination, and prolonging electron lifetime (Wei, Yang, Fan, Wang, Dong, Zhou, & Luan, 2015).

Chemical Synthesis and Structural Analysis

Ruano, Fajardo, and Martín (2005) reported the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from pyridine derivatives. These compounds serve as scaffolds for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles, highlighting the versatility of pyridine derivatives in chemical synthesis (Ruano, Fajardo, & Martín, 2005).

Development of Fluorescent Sensors

Hagimori et al. (2011) developed a small molecular weight fluorescent probe based on the pyridine-pyridone scaffold, which included this compound. This probe demonstrated a chelation-enhanced fluorescence effect in the presence of Zn2+, showcasing its potential as a sensor for detecting specific ions (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).

Catalytic Applications

Nyamato, Ojwach, and Akerman (2015) synthesized (imino)pyridine palladium(II) complexes using derivatives of this compound. These complexes showed potential as selective catalysts in ethylene dimerization, indicating the compound's relevance in catalytic processes (Nyamato, Ojwach, & Akerman, 2015).

Mechanism of Action

The mechanism of action of pyridine derivatives can vary widely depending on their exact structure and the context in which they are used .

Safety and Hazards

Pyridine derivatives can pose various safety hazards. For example, they can cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research into pyridine derivatives is ongoing, and they continue to be of interest in various fields, including drug discovery . The specific future directions would depend on the exact derivative and its potential applications.

Properties

IUPAC Name

3-methyl-2-(pyridin-4-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHOCIIFQZFBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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